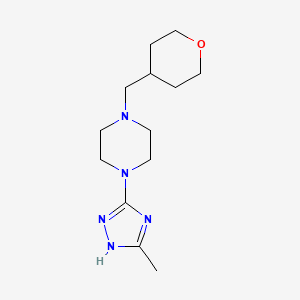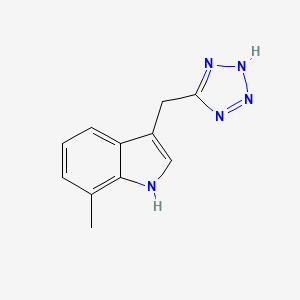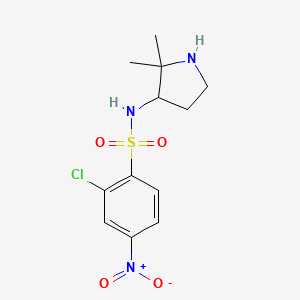![molecular formula C14H22N2O2S B6975323 N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide](/img/structure/B6975323.png)
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a carboxamide group, and a substituted oxolane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Oxolane Moiety: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Amination: The oxolane derivative is then subjected to amination with a suitable amine, such as 3-aminopropylamine, under controlled conditions to form the intermediate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the intermediate with thiophene-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group can yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can facilitate substitution reactions on the thiophene ring.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide can be used as a building block for more complex molecules. Its functional groups allow for further derivatization and incorporation into larger molecular frameworks.
Biology and Medicine
This compound may exhibit biological activity due to its structural features. It could be explored for potential pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of the thiophene ring, in particular, is known to contribute to various biological activities.
Industry
In materials science, thiophene derivatives are often used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This compound could be investigated for similar applications.
Mécanisme D'action
The mechanism of action for any biological activity of N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide would depend on its interaction with specific molecular targets. For instance, if it exhibits anti-inflammatory properties, it might inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-carboxamide: A simpler analog without the oxolane moiety.
2,5-Dimethyloxolane derivatives: Compounds with similar oxolane structures but different substituents.
Other Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its esters.
Uniqueness
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the substituted oxolane moiety. This dual functionality can impart distinct chemical and biological properties, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
N-[3-[(2,5-dimethyloxolan-3-yl)amino]propyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-9-12(11(2)18-10)15-6-4-7-16-14(17)13-5-3-8-19-13/h3,5,8,10-12,15H,4,6-7,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCMVGOEXVAUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)NCCCNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(5-chloro-1-methylimidazol-2-yl)methyl]-2H-tetrazole](/img/structure/B6975255.png)

![3-methoxy-N-[(3-methyl-1,2-oxazol-5-yl)methyl]spiro[3.3]heptan-1-amine](/img/structure/B6975276.png)
![[2-(2,3-dihydro-1,4-benzodioxin-5-yl)pyrrolidin-1-yl]-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanone](/img/structure/B6975280.png)

![N-[4-[(3-methoxyspiro[3.3]heptan-1-yl)amino]phenyl]propanamide](/img/structure/B6975294.png)
![N-(5-oxaspiro[3.5]nonan-8-yl)-N'-phenylpropane-1,3-diamine](/img/structure/B6975295.png)
![3-[[(2,5-dimethyloxolan-3-yl)amino]methyl]-N-propylbenzamide](/img/structure/B6975321.png)
![2-[1-(1-Carboxycyclopropanecarbonyl)piperidin-4-yl]benzoic acid](/img/structure/B6975324.png)
![tert-butyl (2S)-2-[1-(3,6-dihydro-2H-pyran-5-ylmethylamino)ethyl]piperidine-1-carboxylate](/img/structure/B6975334.png)
![N-[(2-fluoro-3-methoxyphenyl)methyl]-4-(methylsulfonylmethyl)cyclohexan-1-amine](/img/structure/B6975345.png)
![1-[4-[1-[(2-Methylpyridin-4-yl)methylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6975346.png)
![N-[2-(1-phenyltetrazol-5-yl)ethyl]spiro[4.5]decan-4-amine](/img/structure/B6975348.png)
